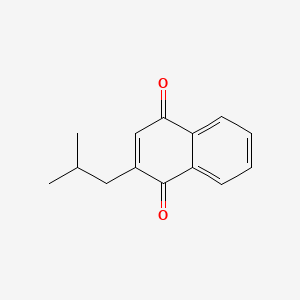
1,4-Naphthalenedione, 2-(2-methylpropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Naphthalenedione, 2-(2-methylpropyl)- is a derivative of 1,4-naphthoquinone. This compound is characterized by the presence of a naphthalene ring with two carbonyl groups at the 1 and 4 positions, and a 2-(2-methylpropyl) substituent. It is known for its diverse biological activities and is used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-naphthalenedione, 2-(2-methylpropyl)- typically involves the alkylation of 1,4-naphthoquinone. One common method is the Friedel-Crafts alkylation, where 1,4-naphthoquinone reacts with 2-methylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1,4-Naphthalenedione, 2-(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can react with the carbonyl groups under mild conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives.
科学的研究の応用
1,4-Naphthalenedione, 2-(2-methylpropyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer properties and its ability to inhibit certain enzymes.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 1,4-naphthalenedione, 2-(2-methylpropyl)- involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it an effective oxidizing or reducing agent. This redox activity is crucial for its biological effects, such as enzyme inhibition and antimicrobial activity. The compound can interact with molecular targets such as enzymes and cellular components, disrupting their normal function and leading to cell death.
類似化合物との比較
Similar Compounds
1,4-Naphthoquinone: The parent compound, known for its redox properties and biological activities.
2-Methyl-1,4-naphthoquinone:
2-Chloro-1,4-naphthoquinone: Known for its antimicrobial properties.
Uniqueness
1,4-Naphthalenedione, 2-(2-methylpropyl)- is unique due to its specific substituent, which imparts distinct chemical and biological properties. The 2-(2-methylpropyl) group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets.
特性
CAS番号 |
73377-70-5 |
|---|---|
分子式 |
C14H14O2 |
分子量 |
214.26 g/mol |
IUPAC名 |
2-(2-methylpropyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C14H14O2/c1-9(2)7-10-8-13(15)11-5-3-4-6-12(11)14(10)16/h3-6,8-9H,7H2,1-2H3 |
InChIキー |
WOEIWIRKOWGTMQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=CC(=O)C2=CC=CC=C2C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[bis(2-hydroxypropyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, potassium sodium salt](/img/structure/B14449042.png)
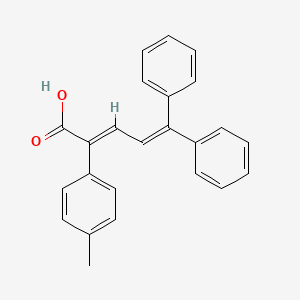
![2-(2-Chloropropan-2-yl)-5-methyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14449062.png)

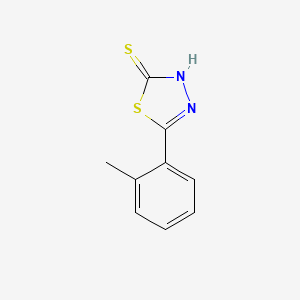
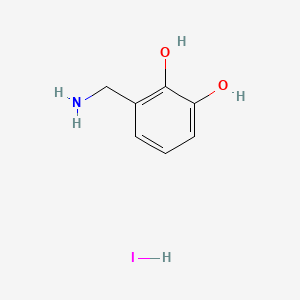
![N-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B14449084.png)
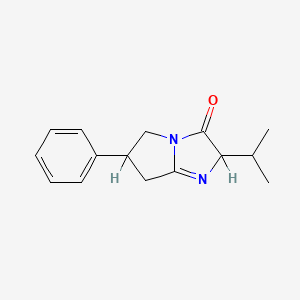

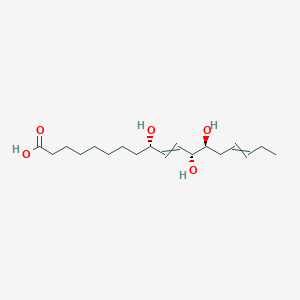
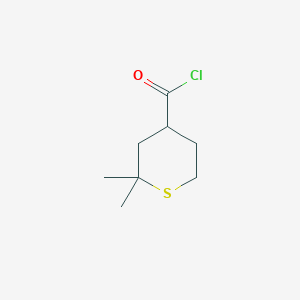
![2-[(4-Methoxyphenyl)methylidene]butanal](/img/structure/B14449113.png)
![Acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14449120.png)
